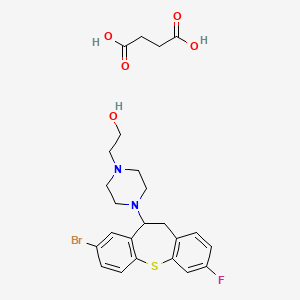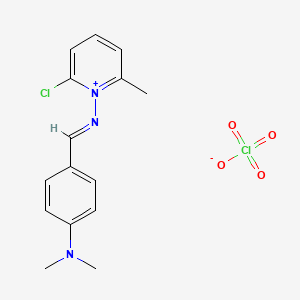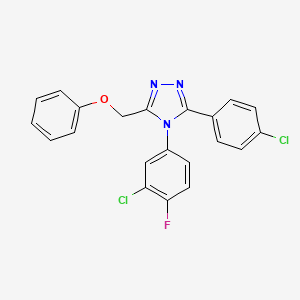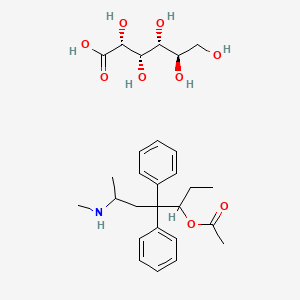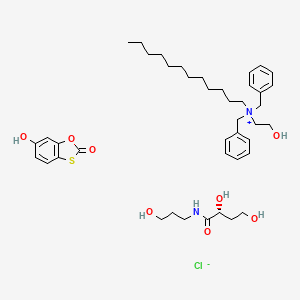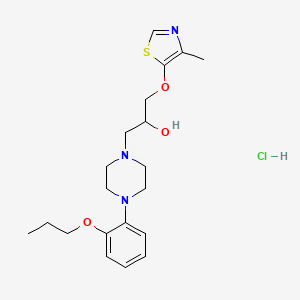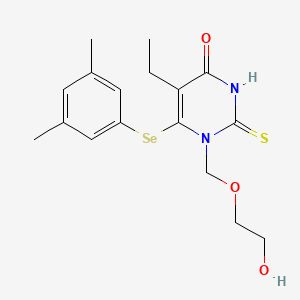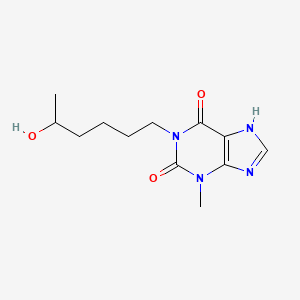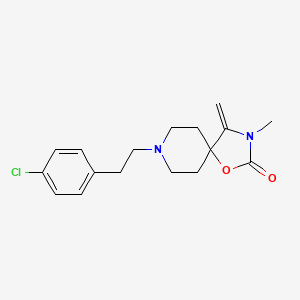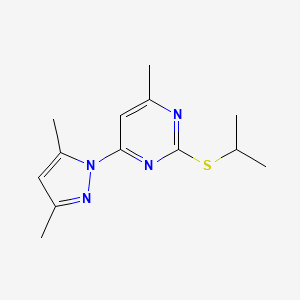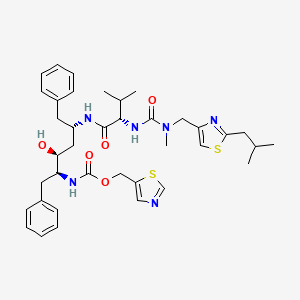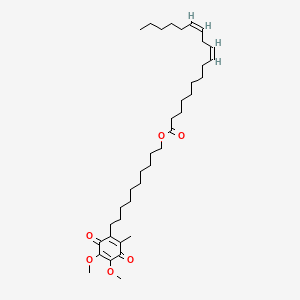
Hydroxydecyl ubiquinone linoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxydecyl ubiquinone linoleate is a compound that combines the properties of hydroxydecyl ubiquinone and linoleic acid. Hydroxydecyl ubiquinone, also known as idebenone, is a synthetic analogue of ubiquinone (coenzyme Q10), a vital cell antioxidant and essential component of the electron transport chain. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. The combination of these two compounds results in a molecule with potent antioxidant and skin-conditioning properties, making it valuable in cosmetic and dermatological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinone linoleate typically involves the esterification of hydroxydecyl ubiquinone with linoleic acid. The reaction is usually carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy. Industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反応の分析
Types of Reactions
Hydroxydecyl ubiquinone linoleate undergoes several types of chemical reactions, including:
Oxidation: The ubiquinone moiety can undergo redox cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms, which is essential for its antioxidant activity
Reduction: The compound can be reduced to its hydroquinone form, which enhances its antioxidant properties
Substitution: The hydroxyl group in the hydroxydecyl chain can participate in substitution reactions, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions include the reduced hydroquinone form of the compound and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Hydroxydecyl ubiquinone linoleate has a wide range of scientific research applications, including:
作用機序
Hydroxydecyl ubiquinone linoleate exerts its effects primarily through its antioxidant activity. The ubiquinone moiety participates in the electron transport chain, transferring electrons to complex III and thereby increasing ATP production. This process reduces oxidative damage and protects cellular components from free radicals . Additionally, the linoleic acid component contributes to the compound’s skin-conditioning properties by maintaining the integrity of the skin barrier and promoting hydration .
類似化合物との比較
Hydroxydecyl ubiquinone linoleate can be compared with other similar compounds such as:
Ubiquinone (Coenzyme Q10): Both compounds share the ubiquinone moiety, but this compound has an added linoleic acid component, enhancing its skin-conditioning properties.
This compound stands out due to its combined antioxidant and skin-conditioning properties, making it a unique and valuable compound in both scientific research and industrial applications .
特性
CAS番号 |
1177393-70-2 |
|---|---|
分子式 |
C37H60O6 |
分子量 |
600.9 g/mol |
IUPAC名 |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H60O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-29-33(38)43-30-27-24-21-18-17-19-22-25-28-32-31(2)34(39)36(41-3)37(42-4)35(32)40/h9-10,12-13H,5-8,11,14-30H2,1-4H3/b10-9-,13-12- |
InChIキー |
LZKSJDMZHXAUNU-UTJQPWESSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


